molecular formula C10H8N6 B2764225 2,6-Bis(1-pyrazolyl)pyrazine CAS No. 253310-71-3

2,6-Bis(1-pyrazolyl)pyrazine

Cat. No. B2764225
CAS RN: 253310-71-3
M. Wt: 212.216
InChI Key: DRODYRLLEVCLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,6-Bis(1-pyrazolyl)pyrazine” is a chemical compound . It is used for research and development under the supervision of a technically qualified individual .


Synthesis Analysis

The synthesis of a novel amide-functionalised 2,6-bis(pyrazol-1-yl)pyridine-4-carboxamide ligand (bppCONH2) is described . The complex salts Fe(bppCONH2)22 and Fe(bppCONH2)22 were synthesised and characterised by SQUID magnetometry, differential scanning calorimetry, variable temperature Raman spectroscopy and single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of “2,6-Bis(1-pyrazolyl)pyrazine” has been studied using variable temperature Raman spectroscopy and single crystal X-ray diffraction . The analysis of low and high-spin state crystal structures at 101, 290 and 500 K, suggest stabilisation of the low spin state due to the formation of 1D hydrogen-bonded cationic chains .


Chemical Reactions Analysis

The use of excess FeCl2, CuSO4 and AgNO3 (10 eq.) under mild conditions of reactant diffusion in methanol resulted in non-soluble crystalline products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6-Bis(1-pyrazolyl)pyrazine” have been studied using differential scanning calorimetry and variable temperature Raman spectroscopy . DSC measurements of Fe(bppCONH2)22 indicate a spin-crossover (SCO) transition with T ↑ at 481 K and T ↓ at 461 K, showing a 20 K hysteresis .

Scientific Research Applications

Coordination Polymers

2,6-Bis(1-pyrazolyl)pyrazine has been used as a scaffold for the creation of coordination polymers . Coordination polymers are crystalline materials with a periodic n-dimensional structure made of metal ions and organic ligands . They have unique and highly tunable properties, which have found use in various fields such as sensing, catalysis, and gas storage and separation .

Molecular Design

This compound plays a crucial role in molecular design, particularly in the creation of coordination polymers . The design of these polymers relies on the delicate control over the adsorption/desorption ability of the polymers towards guest molecules .

Proton-Coupled Electron Transfer

2,6-Bis(1-pyrazolyl)pyrazine has been involved in a Proton-Coupled Electron Transfer (PCET) assisted process . This process uses the hydroxy-pyrazolyl moiety of the ligand and the iron(II) ion as sources of proton and electron, respectively .

Spin Crossover Applications

The compound has been used in the creation of coordination polymers and metal–organic frameworks with the SCO-active core N3(L)MN3(L) formed by pyrazolone- and other hydroxy-pyridine-based ligands . Spin crossover (SCO) is a process that involves a reversible transformation triggered by an external stimulus (light, temperature, pressure or presence of guest compounds) .

Creation of Heterometallic Compounds

Attempts to produce heterometallic compounds under mild conditions of reactant diffusion resulted in the first coordination polymer of 2,6-bis(pyrazol-3-yl)pyridines to retain the core N3(L)MN3(L) .

Solvothermal Conditions

Under harsh solvothermal conditions, a hydrogen atom transfer to the tetrafluoroborate anion caused the transformation of the hydroxyl groups into OBF3 in the third coordination polymer of 2,6-bis(pyrazol-3-yl)pyridines .

Mechanism of Action

Target of Action

The primary targets of 2,6-Bis(1-pyrazolyl)pyrazine are coordination polymers and metal–organic frameworks (MOFs). These are crystalline materials with a periodic n-dimensional structure made of metal ions and organic ligands . The compound interacts with these targets to produce unique and highly tunable properties .

Mode of Action

2,6-Bis(1-pyrazolyl)pyrazine interacts with its targets through a Proton-Coupled Electron Transfer (PCET) assisted process. This process uses the hydroxy-pyrazolyl moiety of the ligand and the iron (II) ion as sources of proton and electron, respectively . This interaction results in the formation of coordination polymers and MOFs with the SCO-active core N3(L)MN3(L) formed by pyrazolone- and other hydroxy-pyridine-based ligands .

Biochemical Pathways

The PCET-assisted process that 2,6-Bis(1-pyrazolyl)pyrazine undergoes affects the formation of coordination polymers and MOFs. This process results in the transformation of the hydroxyl groups into OBF3 under harsh solvothermal conditions . The downstream effects of this process include the production of coordination polymers and MOFs with unique and tunable properties .

Pharmacokinetics

The compound’s solubility and stability under various conditions, such as inert gas at 2-8°c , may influence its bioavailability.

Result of Action

The result of 2,6-Bis(1-pyrazolyl)pyrazine’s action is the formation of coordination polymers and MOFs with unique and tunable properties . These properties make the resulting materials useful in various applications, such as sensing, catalysis, and gas storage and separation .

Action Environment

The action of 2,6-Bis(1-pyrazolyl)pyrazine is influenced by environmental factors such as temperature and pressure . For example, under harsh solvothermal conditions, a hydrogen atom transfer to the tetrafluoroborate anion occurs, causing the transformation of the hydroxyl groups into OBF3 . This transformation is a key step in the formation of coordination polymers and MOFs .

Safety and Hazards

The compound is intended for research and development use only, under the direct supervision of a technically qualified individual .

Future Directions

The PCET-assisted approach may be applicable to produce coordination polymers and metal–organic frameworks with the SCO-active core N3(L)MN3(L) formed by pyrazolone- and other hydroxy-pyridine-based ligands . This suggests potential future directions for the use of “2,6-Bis(1-pyrazolyl)pyrazine” in the synthesis of coordination polymers and metal–organic frameworks .

properties

IUPAC Name

2,6-di(pyrazol-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c1-3-12-15(5-1)9-7-11-8-10(14-9)16-6-2-4-13-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRODYRLLEVCLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320533
Record name 2,6-di(pyrazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,6-Bis(1-pyrazolyl)pyrazine

CAS RN

253310-71-3
Record name 2,6-di(pyrazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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